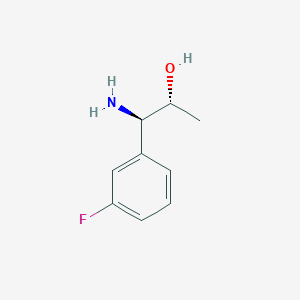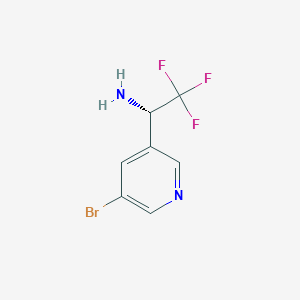![molecular formula C9H7FN2O2 B15234268 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid](/img/structure/B15234268.png)
7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrrolo[3,2-c]pyridine ring system. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by the introduction of the fluorine, methyl, and carboxylic acid groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds can yield the desired pyrrolo[3,2-c]pyridine core. Subsequent functionalization steps, such as fluorination, methylation, and carboxylation, are carried out using suitable reagents and conditions .
Industrial Production Methods
Industrial production of 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-fluoro-1H-pyrrolo[3,2-c]pyridine: Lacks the methyl and carboxylic acid groups.
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: Lacks the fluorine atom.
7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: Lacks the methyl group.
Uniqueness
The presence of the fluorine atom, methyl group, and carboxylic acid group in 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C9H7FN2O2 |
|---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
7-fluoro-1-methylpyrrolo[3,2-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-12-3-2-5-7(9(13)14)11-4-6(10)8(5)12/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
DUTFAYQYTZFKJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C(=CN=C2C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)
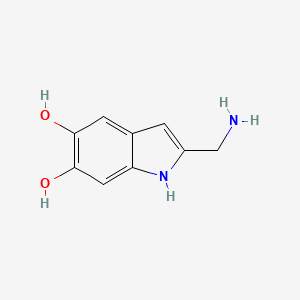
![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)
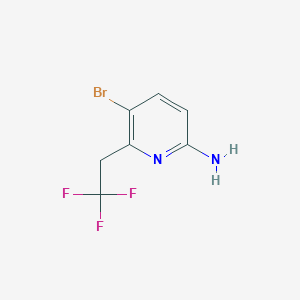
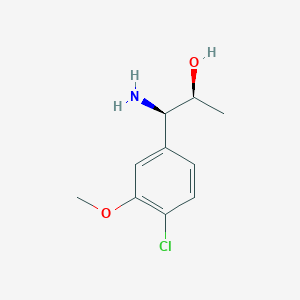
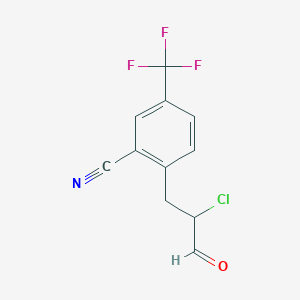
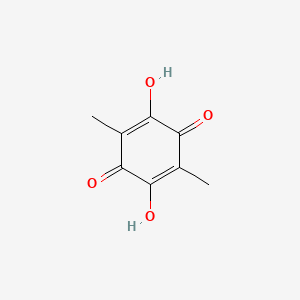
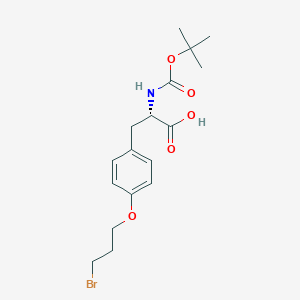
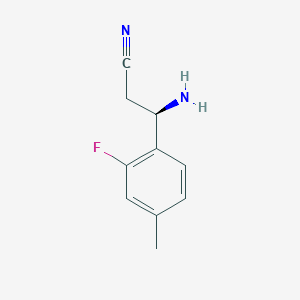
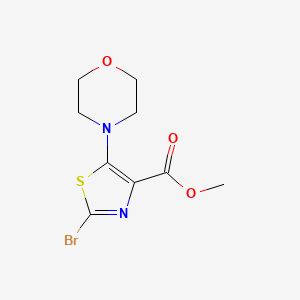
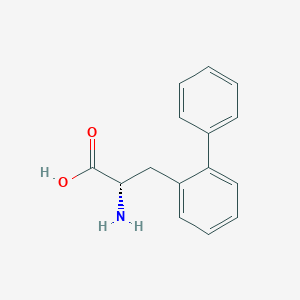
![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)
